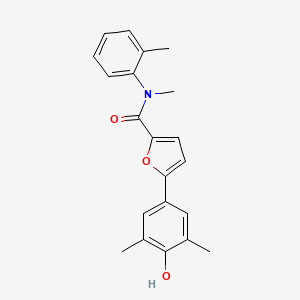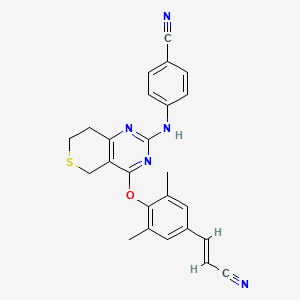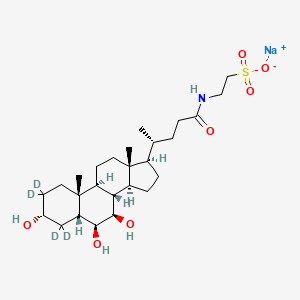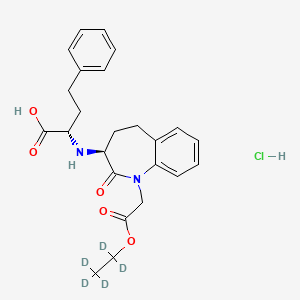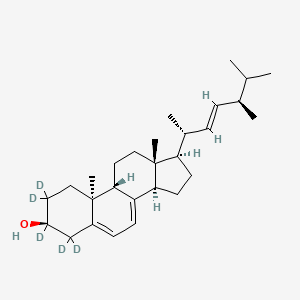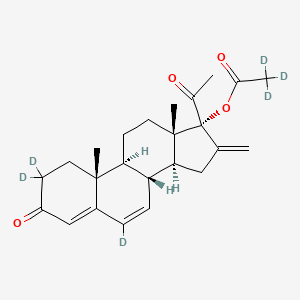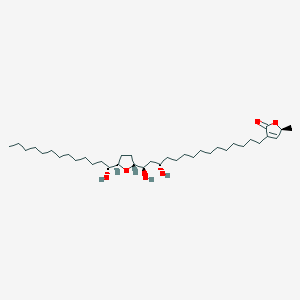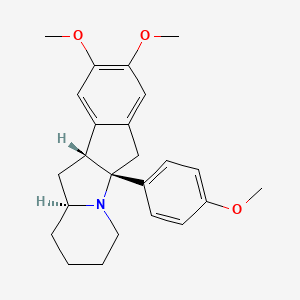
Flt3-IN-11
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Flt3-IN-11 is a potent inhibitor of the receptor tyrosine kinase known as Fms-like tyrosine kinase 3. This kinase is frequently mutated in acute myeloid leukemia, making it a significant target for therapeutic intervention. The compound has shown promise in preclinical studies for its ability to inhibit the proliferation of leukemia cells.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Flt3-IN-11 typically involves multiple steps, including the formation of key intermediates through various organic reactions. The exact synthetic route can vary, but it often includes steps such as nucleophilic substitution, cyclization, and purification through chromatography. Reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and adhering to regulatory standards for pharmaceutical production. Techniques such as high-performance liquid chromatography are used to purify the compound on an industrial scale.
化学反応の分析
Types of Reactions
Flt3-IN-11 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: This reaction can be used to convert certain functional groups to more reactive forms.
Substitution: This reaction involves replacing one functional group with another, which can be useful for modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
科学的研究の応用
Flt3-IN-11 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the mechanisms of kinase inhibition. In biology, it helps elucidate the role of Fms-like tyrosine kinase 3 in cell signaling and proliferation. In medicine, it is being investigated as a potential therapeutic agent for acute myeloid leukemia. In industry, it serves as a lead compound for the development of new drugs targeting receptor tyrosine kinases.
作用機序
Flt3-IN-11 exerts its effects by binding to the active site of Fms-like tyrosine kinase 3, thereby inhibiting its activity. This inhibition prevents the phosphorylation of downstream signaling molecules, which in turn inhibits cell proliferation and induces apoptosis in leukemia cells. The molecular targets involved include the kinase domain of Fms-like tyrosine kinase 3 and various downstream signaling pathways such as the RAS/MAPK and PI3K/AKT pathways .
類似化合物との比較
Flt3-IN-11 is unique among similar compounds due to its high specificity and potency against Fms-like tyrosine kinase 3. Similar compounds include:
Midostaurin: An FDA-approved inhibitor with broader kinase activity.
Gilteritinib: Another FDA-approved inhibitor with activity against multiple kinase mutations.
Quizartinib: A selective inhibitor with high potency against Fms-like tyrosine kinase 3.
Compared to these compounds, this compound offers a more targeted approach with potentially fewer off-target effects .
特性
分子式 |
C20H25F3N6O |
|---|---|
分子量 |
422.4 g/mol |
IUPAC名 |
4-[[4-[(4-aminocyclohexyl)amino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]-N,N-dimethylbenzamide |
InChI |
InChI=1S/C20H25F3N6O/c1-29(2)18(30)12-3-7-15(8-4-12)27-19-25-11-16(20(21,22)23)17(28-19)26-14-9-5-13(24)6-10-14/h3-4,7-8,11,13-14H,5-6,9-10,24H2,1-2H3,(H2,25,26,27,28) |
InChIキー |
ZFKQQXLECNVLOF-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)C1=CC=C(C=C1)NC2=NC=C(C(=N2)NC3CCC(CC3)N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


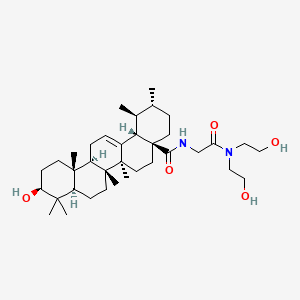

![7,9,11,20,22,24-Hexahydroxy-16-(hydroxymethyl)-13-methyloctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(27),2(28),3,6,8,10,12,14,16,19,21,23,25-tridecaene-5,18-dione](/img/structure/B15144028.png)
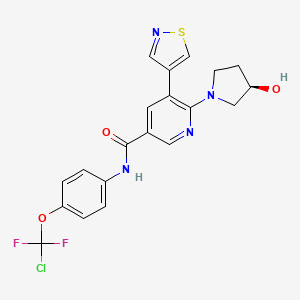
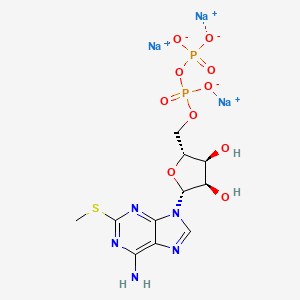
![7-Indolizinecarboxamide, N-[(1,2-dihydro-4-methoxy-6-methyl-2-oxo-3-pyridinyl)methyl]-6-methyl-1-(6-methyl-3-pyridazinyl)-5-[(1S)-1-[4-(2,2,2-trifluoroethyl)-1-piperazinyl]ethyl]-](/img/structure/B15144053.png)
